Methyl 6-(tert-butylamino)nicotinate
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Overview
Description
Methyl 6-(tert-butylamino)nicotinate: is a chemical compound with the molecular formula C11H16N2O2 It is a derivative of nicotinic acid and is characterized by the presence of a tert-butylamino group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(tert-butylamino)nicotinate typically involves the reaction of 6-methylnicotinic acid with tert-butylamine. The reaction is carried out in the presence of an alcohol solvent, and the pH is adjusted to be less than or equal to 1. The reaction temperature is maintained between 80-100°C to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to ensure efficient mixing and reaction. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(tert-butylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 6-(tert-butylamino)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 6-(tert-butylamino)nicotinate involves its interaction with specific molecular targets. It is believed to promote the release of prostaglandin D2, which acts locally due to its short half-life. This interaction leads to peripheral vasodilation, enhancing local blood flow at the site of application .
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.
Nicotinamide: A water-soluble B complex vitamin with extensive biological activities.
Comparison: Unlike Methyl nicotinate, which is primarily used for its vasodilatory effects, Methyl 6-(tert-butylamino)nicotinate has broader applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
methyl 6-(tert-butylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)13-9-6-5-8(7-12-9)10(14)15-4/h5-7H,1-4H3,(H,12,13) |
InChI Key |
AZMLLXPUGIAKFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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